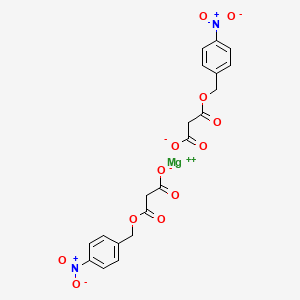

Magnesium mono-p-nitrobenzyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDWKYNSTVECG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16MgN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004245 | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83972-01-4 | |

| Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Indispensable Role in Advanced Antibiotic Synthesis

An In-Depth Technical Guide to Magnesium Mono-p-Nitrobenzyl Malonate (CAS: 83972-01-4)

This compound (CAS No. 83972-01-4) is a specialized organomagnesium compound that holds a pivotal position in pharmaceutical manufacturing.[1] While appearing as a simple malonic acid derivative, its true significance is revealed in its function as an irreplaceable core intermediate in the synthesis of carbapenem antibiotics.[2][3] This class of β-lactam antibiotics, which includes vital medicines like Meropenem and Imipenem, is renowned for its broad-spectrum antibacterial activity and robust stability against bacterial resistance mechanisms.[2] This compound, often termed the "magnesium reagent," is a critical monomer for constructing the chiral 1β-methyl carbapenem bicyclic system, the foundational nucleus of these life-saving drugs.[2][3] Its unique chemical reactivity and the high purity achievable in its synthesis (often exceeding 99%) make it exceptionally suited for the rigorous demands of large-scale industrial production of these complex pharmaceuticals.[2][4]

This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis pathways to its critical application in carbon-carbon bond formation and the detailed protocols required for its handling and production.

Physicochemical Properties and Specifications

This compound typically presents as a white to off-white crystalline powder.[1] It exhibits moderate stability under standard ambient conditions, though it should be protected from moisture and light to maintain its integrity.[1] The quality and specifications of the reagent are paramount for its successful application in multi-step pharmaceutical synthesis.

| Property | Value | Source(s) |

| CAS Number | 83972-01-4 | [2][4][5][6][7] |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ | [4][][9] |

| Molecular Weight | ~500.66 g/mol | [4][6][] |

| Appearance | White to off-white crystalline powder | [4] |

| Typical Purity (Assay) | ≥99.0% (HPLC) | [4] |

| Storage Temperature | 4°C, protected from light and moisture | |

| Synonyms | Malonic acid mono-4-nitrobenzyl ester magnesium salt, Magnesium 4-nitrobenzyl malonate | [9][10][11] |

Synthesis Pathways: From Precursor to Final Reagent

The industrial production of this compound is a multi-stage process focused on achieving high purity and yield. The synthesis can be logically divided into two core stages: the formation of the monoester precursor and its subsequent conversion to the final magnesium salt.

Diagram: Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Precursor Synthesis: Mono-p-nitrobenzyl Malonate

The primary challenge in this stage is achieving selective mono-esterification of malonic acid, avoiding the formation of the di-p-nitrobenzyl malonate by-product.[12]

Method A: Direct Esterification This traditional approach involves the reaction of malonic acid with p-nitrobenzyl alcohol, typically in the presence of an acid catalyst like p-toluenesulfonic acid and an organic solvent such as toluene.[2][3] The key to maximizing the yield of the monoester is precise control over reaction conditions and stoichiometry.

Method B: The Meldrum's Acid Pathway A more elegant and often higher-yield approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[13][14][15] Refluxing Meldrum's acid with p-nitrobenzyl alcohol leads to the formation of the desired monoester intermediate.[2] This method is advantageous as the rigid cyclic structure of Meldrum's acid facilitates a clean reaction, often leading to a purer intermediate product.[2][14]

Formation of the Magnesium Salt: The Critical Step

Once the monoester precursor is synthesized and purified, it is converted into its magnesium salt. The choice of solvent system at this stage is critical as it dictates the crystalline form of the final product, which can impact its handling and reactivity.

-

β-Type Crystalline Form (Aqueous Route): This is the more common and cost-effective industrial method.[2] The monoester precursor is reacted with a magnesium source, such as magnesium chloride, in an aqueous medium.[2][3] This route is advantageous as it avoids organic solvents and leverages the high solubility of intermediate alkali metal salts of the monoester in water, facilitating an efficient reaction.[2]

-

α-Type Crystalline Form (Organic Solvent Route): The α-form is produced when the salt formation is conducted in an organic solvent like tetrahydrofuran (THF).[2] This method is generally considered less economically favorable for large-scale production.[2]

Detailed Experimental Protocol (Aqueous Route)

The following protocol is a representative synthesis adapted from patent literature, designed to yield the high-purity β-type crystalline product suitable for pharmaceutical applications.[3]

Part 1: Synthesis of Mono-p-nitrobenzyl malonate Precursor

-

Reaction Setup: Charge a suitable reactor with p-nitrobenzyl alcohol and malonic acid (molar ratio typically 1:1.2) in an appropriate solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

-

Esterification: Heat the mixture under reflux (e.g., 100°C) for approximately 2.5-3 hours, removing water azeotropically.

-

Crystal Transformation: After the initial reaction, adjust the temperature to 60-80°C to facilitate the transformation of the product's crystal form, enhancing purity.[3]

-

Isolation: Cool the reaction mixture, and isolate the crude mono-p-nitrobenzyl malonate by filtration. Wash with a suitable solvent to remove unreacted starting materials. The intermediate purity should be ≥95%.[3]

Part 2: Formation of this compound

-

Reaction Setup: In a separate reactor, charge the purified mono-p-nitrobenzyl malonate precursor and magnesium chloride into water.

-

Stoichiometry: The molar ratio of the monoester to magnesium chloride is a critical parameter and must be optimized, typically falling between 0.5:1 and 1:1 to maximize yield and purity.[2][3]

-

Salt Formation: Stir the aqueous mixture to allow for the salt formation reaction to proceed to completion.

-

Recrystallization: Heat the reaction product to 80-100°C to perform recrystallization directly from the aqueous medium.[3]

-

Isolation & Drying: Cool the mixture to induce crystallization. Isolate the final product by centrifugation. Use a water-carrying agent like ethanol during final purification steps and dry the product thoroughly (e.g., at 110-115°C) to yield the final magnesium reagent.[3] The final product should have a purity of ≥99% and an overall yield of >80%.[3][4]

Mechanism of Action in Carbapenem Synthesis

The primary utility of this compound is as a highly effective C-acylation reagent for creating the core carbapenem skeleton. The magnesium ion is not a mere spectator; it plays a crucial role in the reaction mechanism.

Diagram: C-Acylation Reaction Mechanism

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 83972-01-4 | Benchchem [benchchem.com]

- 3. CN103483202A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound--Nantong Chem-land Co., Ltd. [chem-land.com]

- 5. scbt.com [scbt.com]

- 6. oceanicpharmachem.com [oceanicpharmachem.com]

- 7. This compound | 83972-01-4 [chemicalbook.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Magnesium 4-Nitrobenzyl Malonate | 83972-01-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. WO2011048583A1 - Process for the preparation of carbapenem compounds - Google Patents [patents.google.com]

- 13. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Meldrum's acid - Wikipedia [en.wikipedia.org]

"Magnesium mono-p-nitrobenzyl malonate" molecular weight and formula

An In-depth Technical Guide to Magnesium Mono-p-Nitrobenzyl Malonate: Synthesis, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical industry. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and the underlying reaction mechanisms that govern its utility. Particular emphasis is placed on its critical role as a cornerstone building block in the industrial-scale synthesis of carbapenem antibiotics. Authored from the perspective of a senior application scientist, this guide integrates theoretical principles with practical, field-proven insights, offering researchers and drug development professionals a robust resource for understanding and utilizing this essential compound.

Introduction: The Strategic Importance of a Key Intermediate

This compound (CAS No. 83972-01-4) is an organomagnesium compound whose significance is intrinsically linked to the production of advanced therapeutics.[1] While it may not be an active pharmaceutical ingredient (API) itself, its role as a specialized chemical intermediate is indispensable, particularly in the synthesis of carbapenem antibiotics.[2] Carbapenems represent a class of broad-spectrum β-lactam antibiotics valued for their efficacy against many drug-resistant bacterial strains. The efficient construction of the complex chiral 1β-methyl carbapenem bicyclic system relies heavily on the unique reactivity imparted by this magnesium salt.[2]

The utility of this reagent is a sophisticated application of classical malonate chemistry. The carbon atom situated between the two carbonyl groups of a malonate structure exhibits heightened acidity, making it a potent nucleophile once deprotonated. This fundamental principle of malonic ester synthesis allows for the versatile formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. This compound harnesses this reactivity in a controlled manner, enabling high-yield and high-purity pathways essential for pharmaceutical manufacturing.[2] Beyond antibiotics, its utility as a building block extends to the synthesis of various complex molecules, including anticonvulsant and anti-inflammatory agents.[1]

Physicochemical Properties and Identification

The compound typically presents as a white to off-white crystalline powder.[1] Precise identification and characterization are paramount for its effective use in regulated GMP (Good Manufacturing Practice) environments.

| Property | Value | Source(s) |

| CAS Number | 83972-01-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ | [2][3][4][5][6] |

| Molecular Weight | ~500.65 g/mol | [3][4][5][7] |

| EINECS Number | 281-602-2 | [3][5] |

| Common Synonyms | Magnesium mono(4-nitrobenzyl) malonate; bis[p-nitrobenzyl hydrogen malonato]magnesium; Malonic acid mono-4-nitrobenzyl ester magnesium salt | [1][3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | Store at 4°C, protected from moisture and light | [1][6] |

Synthesis and Reaction Mechanism

The industrial preparation of this compound is a two-stage process. The first stage involves the synthesis of the monoester precursor, followed by its conversion to the final magnesium salt. The success of the entire process hinges on controlling the reaction conditions to maximize yield and purity, which often exceeds 95%.[8]

Stage 1: Synthesis of Mono-p-nitrobenzyl Malonate (Precursor)

The primary challenge in this stage is to favor the formation of the monoester over the diester by-product. Two prevalent strategies are employed:

-

Direct Esterification: This classical approach involves the reaction of malonic acid with p-nitrobenzyl alcohol, typically under acidic catalysis. To suppress the formation of the diester, a molar excess of malonic acid is often used. The choice of solvent and reaction temperature is critical to control the reaction kinetics.

-

Meldrum's Acid Route: A more controlled alternative involves refluxing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with p-nitrobenzyl alcohol. This method provides a high-yield pathway to the desired monoester, as the cyclic structure of Meldrum's acid inherently prevents diester formation under these conditions.

Stage 2: Formation of the Magnesium Salt

Once the mono-p-nitrobenzyl malonate precursor is synthesized and purified, it is converted into its magnesium salt. This is typically achieved through a salt formation reaction with a magnesium source, such as magnesium chloride (MgCl₂), in an aqueous medium.[8]

The stoichiometry between the monoester and the magnesium source is a critical parameter. Patented procedures have shown that an optimal molar ratio of monoester to magnesium chloride is crucial for maximizing yield and typically falls between 0.5:1 and 1:1.

Overall Synthesis Workflow

Caption: High-level workflow for the two-stage synthesis of this compound.

The Role of Magnesium: A Mechanistic Insight

The conversion to a magnesium salt is not merely for isolation or stability; it is a strategic chemical activation. In subsequent reactions, the magnesium plays a crucial role as a Lewis acid. The magnesium cation coordinates to the carbonyl oxygen of an electrophile, increasing its electrophilicity. This pre-organization of the transition state facilitates a highly efficient nucleophilic attack from the malonate's central carbon. This mechanism is central to its function in acylating β-lactam derivatives during carbapenem synthesis.

Application in Carbapenem Core Synthesis

The primary industrial application of this compound is its use as a C3 building block in the synthesis of the carbapenem nucleus. The reaction involves the acylation of the malonate's magnesium enolate with an activated β-lactam-derived species.

Caption: Role of the magnesium malonate reagent in the key C-C bond-forming step of carbapenem synthesis.

The p-nitrobenzyl group serves as a protecting group for the carboxylic acid. It is stable throughout the core construction and can be reliably removed under specific conditions (typically catalytic hydrogenation) in the final stages of the synthesis, unmasking the free carboxylic acid required for the final API structure.

Self-Validating Experimental Protocol

This protocol is based on methodologies disclosed in the public domain, such as patent CN103483202A, designed for high yield and purity suitable for industrial application.[8]

Objective: To synthesize this compound with a purity >95%.

Materials:

-

Mono-p-nitrobenzyl malonate (precursor)

-

Magnesium chloride (MgCl₂)

-

Deionized Water

-

Ethanol

Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge deionized water. The vessel should be equipped with stirring and temperature control.

-

Reagent Addition: Add the mono-p-nitrobenzyl malonate and magnesium chloride to the water. A molar ratio of monoester to MgCl₂ of approximately 0.5:1 is recommended for optimal results.[8]

-

Causality: This specific stoichiometry is critical. An incorrect ratio can lead to the formation of impurities and reduce the overall yield. The reaction proceeds via salt metathesis in the aqueous medium.

-

-

Initial Reaction: Stir the mixture at ambient temperature to allow for the initial formation of the magnesium salt, which may precipitate as fine crystals.

-

Recrystallization for Purification: Heat the reaction mixture to 80-95°C.[8] Maintain this temperature with stirring.

-

Self-Validation Principle: This step is crucial for both purity and processability. Heating dissolves the fine precipitates and allows for controlled recrystallization upon cooling. The resulting larger crystals are easier to filter and wash, leading to a higher purity product by excluding occluded impurities. Temperatures below 75°C may result in incomplete crystal transformation, while temperatures above 100°C can risk thermal degradation (decarboxylation), thereby reducing the yield.[8]

-

-

Isolation: Cool the mixture to allow the purified product to crystallize out of the solution. Isolate the solid product via centrifugation or filtration.

-

Washing & Drying: Wash the isolated solid with a suitable solvent. Ethanol can be used as a water-carrying agent to facilitate drying.[8] Dry the final product under vacuum at an elevated temperature (e.g., 115°C) to remove all residual solvents and moisture.[8]

-

Trustworthiness: A thoroughly dried product is essential for stability and for accurate weighing in subsequent synthetic steps. Residual moisture can interfere with downstream organometallic reactions.

-

Conclusion

This compound is a testament to the power of enabling chemistry in modern drug development. Its carefully designed structure combines the nucleophilic potential of a malonate with the activating properties of a magnesium counterion and the stability of a p-nitrobenzyl protecting group. This combination provides a robust, high-yield, and scalable solution for the construction of the carbapenem core, making it an irreplaceable intermediate in the production of life-saving antibiotics. Understanding its synthesis, mechanism, and handling is fundamental for any scientist or professional involved in this critical area of pharmaceutical manufacturing.

References

-

ChemWhat, this compound CAS#: 83972-01-4, [Link]

-

Jinan Future chemical Co.,Ltd, this compound CAS:83972-01-4, [Link]

-

Chemsrc, CAS#:83972-01-4 | Anhydrous this compound, [Link]

-

PharmaCompass, this compound | Drug Information, [Link]

- Google Patents, CN103483202A - Preparation method of magnesium mono-p-nitrobenzyl malon

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 83972-01-4 | Benchchem [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. usbio.net [usbio.net]

- 7. CAS#:83972-01-4 | Anhydrous this compound | Chemsrc [chemsrc.com]

- 8. CN103483202A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Magnesium mono-p-nitrobenzyl malonate: Physicochemical Properties and Synthetic Overview

This technical guide provides a comprehensive overview of the physical and chemical properties of Magnesium mono-p-nitrobenzyl malonate, a key organomagnesium intermediate. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes critical data on its appearance, molecular characteristics, and thermal properties. Furthermore, it outlines a validated synthetic protocol, offering insights into the practical aspects of its preparation. The information presented herein is curated to support applications in organic synthesis, particularly in the pharmaceutical industry where this compound serves as a crucial building block.

Compound Identification and Molecular Structure

This compound is an organomagnesium salt of mono-p-nitrobenzyl malonate.[1][2] It is recognized by the CAS Number 83972-01-4 .[1][2][3][4][5] The compound's molecular formula is C20H16MgN2O12, with a corresponding molecular weight of approximately 500.65 g/mol .[1][4][5][]

Synonyms:

The structural integrity of this molecule is pivotal to its function, primarily as an intermediate in the synthesis of complex organic molecules, most notably carbapenem antibiotics.[3] The magnesium enolate of the mono-p-nitrobenzyl malonate is a key reactive species in these synthetic pathways.[3]

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic protocols. The compound typically presents as a white to off-white crystalline powder.[1] It exhibits moderate stability under standard laboratory conditions, though protection from moisture and light is recommended to maintain its integrity.[1] Commercial purities of this reagent generally fall within the range of 97% to 99%.[1]

A summary of its key physical properties is presented in the table below:

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C20H16MgN2O12 | [1][4][5][] |

| Molecular Weight | 500.65 g/mol | [4][5][] |

| CAS Number | 83972-01-4 | [1][2][3][4][5] |

| Melting Point | >300°C | [1] |

| Boiling Point | 455.8 °C at 760 mmHg | [1][8] |

| Flash Point | 229.5 °C | [1][8] |

| EINECS Number | 281-602-2 | [1][4][5] |

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is a multi-step process that begins with the esterification of malonic acid followed by salt formation. The following protocol is a representative method for its preparation, designed to yield a product of high purity suitable for industrial applications.[9]

Step 1: Esterification to form p-nitrobenzyl malonate monoester

The initial step involves a direct esterification reaction between p-nitrobenzyl alcohol and malonic acid.[9] This reaction is typically conducted at low temperatures in the presence of a suitable catalyst to favor the formation of the monoester over the diester byproduct.[3][9]

Step 2: Crystal Form Transformation

Following the esterification, the temperature of the reaction system is elevated to between 60-80°C.[9] This temperature increase facilitates a crystal transformation of the product, yielding the desired p-nitrobenzyl malonate monoester in a more stable and purer form.[9]

Step 3: Salt Formation with Magnesium Chloride

The final step is the formation of the magnesium salt. The p-nitrobenzyl malonate monoester is reacted with magnesium chloride in an aqueous medium.[9] The resulting product is then subjected to recrystallization at temperatures between 80°C and 100°C to enhance crystal size and purity, which simplifies separation.[9] The final product is isolated by centrifugation, refined using ethanol as a water-carrying agent, and dried at approximately 110-115°C.[9]

The overall workflow for the synthesis is depicted in the following diagram:

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 83972-01-4 [chemicalbook.com]

- 3. This compound | 83972-01-4 | Benchchem [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 7. Magnesium 4-Nitrobenzyl Malonate | 83972-01-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. CN103483202A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Magnesium Mono-p-nitrobenzyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium mono-p-nitrobenzyl malonate is a critical intermediate in the synthesis of carbapenem antibiotics, a class of broad-spectrum antibacterial agents.[1] Its efficacy in complex organic syntheses is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to aid researchers and drug development professionals in its effective handling and application. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide synthesizes established principles of organic magnesium salts and nitrobenzyl esters to provide a robust predictive framework.

Introduction: The Pivotal Role of this compound in Carbapenem Synthesis

This compound serves as a key building block in the intricate assembly of the carbapenem core.[1] Its unique structure, featuring a magnesium-chelated malonate and a p-nitrobenzyl ester, imparts specific reactivity and handling characteristics that are crucial for achieving high yields and purity in the final active pharmaceutical ingredient (API). The magnesium ion plays a vital role in activating the malonate for subsequent C-C bond formation, while the p-nitrobenzyl group acts as a protecting group that can be selectively cleaved at a later synthetic stage.

Understanding the solubility and stability of this intermediate is paramount for optimizing reaction conditions, ensuring consistent product quality, and minimizing the formation of impurities. This guide will delve into the theoretical and practical aspects of these properties, providing a foundation for rational process development and troubleshooting.

Solubility Profile: A Predictive Analysis

General Solubility Considerations

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include:

-

The Ionic Character: The magnesium salt of the malonic acid monoester introduces a significant degree of ionic character, suggesting a preference for polar solvents.

-

The Organic Moieties: The presence of the p-nitrobenzyl group and the malonate backbone provides organic character, allowing for some solubility in less polar organic solvents.

-

Hydrogen Bonding: The carboxylate and nitro groups can participate in hydrogen bonding, which will influence solubility in protic solvents.

Predicted Solubility in Common Solvents

Based on these principles, the following solubility profile can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ionic nature of the magnesium salt and the potential for hydrogen bonding with the solvent molecules would favor solubility. Organic magnesium salts generally exhibit higher aqueous solubility than their inorganic counterparts.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can solvate the magnesium cation and interact with the polar functional groups of the molecule, leading to reasonable solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the compound are not well-matched with the non-polar nature of these solvents. |

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection at a wavelength corresponding to the absorbance maximum of the p-nitrobenzyl group is a good starting point.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Stability Profile: A Multi-faceted Assessment

The stability of this compound is a critical parameter that influences its shelf-life, the design of manufacturing processes, and the impurity profile of the final API. A comprehensive stability assessment involves evaluating the impact of various environmental factors, including temperature, humidity, light, and pH.

General Stability and Storage

This compound is generally described as having moderate stability under standard conditions when protected from moisture and light.[5] For long-term storage, it is recommended to keep the compound in a tightly sealed container at a controlled temperature, typically refrigerated (e.g., 2-8 °C).

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Hydrolysis: The ester linkage of the p-nitrobenzyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield p-nitrobenzyl alcohol and the magnesium salt of malonic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Decarboxylation: As a malonic acid derivative, the compound may undergo decarboxylation upon heating, especially in the presence of acid or base, to yield magnesium p-nitrobenzyl acetate.

-

Photodegradation: The p-nitrobenzyl group is a known chromophore and can be susceptible to photodegradation upon exposure to UV light. Photochemical reactions of nitrobenzyl compounds can be complex and may involve rearrangements and the formation of colored byproducts.[6][7][8]

-

Thermal Decomposition: At elevated temperatures, magnesium carboxylates can undergo thermal decomposition.[5][9] The decomposition of this compound would likely involve the loss of the organic moieties.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[10][11][12][13][14][15][16] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., methanol, acetonitrile)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80-100 °C).

-

Thermal Degradation (Solution): Heat the stock solution at a controlled temperature.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and, if possible, quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Visualization of Key Processes

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Flow for Forced Degradation Studies

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO2013025107A1 - Recovery of carboxylic acid from their magnesium salts by precipitation using hydrochloric acid, useful for fermentation broth work-up - Google Patents [patents.google.com]

- 10. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]

- 11. Stress Testing for Highly Potent and Low-Dose Products: Safety and Design – Pharma Stability [pharmastability.com]

- 12. pharmtech.com [pharmtech.com]

- 13. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

- 16. medcraveonline.com [medcraveonline.com]

A Comprehensive Technical Guide to the Mechanism and Application of Magnesium Mono-p-Nitrobenzyl Malonate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Magnesium mono-p-nitrobenzyl malonate, a pivotal reagent in modern organic synthesis. We will dissect its core mechanism of action, explore its primary applications, detail its synthesis, and provide practical, field-proven insights into its use. The content is structured to deliver both foundational knowledge and actionable protocols for professionals in the chemical and pharmaceutical sciences.

Introduction: A Specialized Reagent of Strategic Importance

This compound (CAS No. 83972-01-4) is an organomagnesium compound that typically appears as a white to off-white crystalline powder.[1] While malonic esters, in general, are foundational building blocks in organic chemistry for forming carbon-carbon bonds, this specific magnesium salt has carved out an indispensable role in complex molecular synthesis.[2]

Its primary significance lies in its function as a crucial intermediate in the industrial-scale synthesis of carbapenem antibiotics, a class of β-lactam antibiotics known for their broad-spectrum activity.[2] This "magnesium reagent" is essential for constructing the chiral 1β-methyl carbapenem bicyclic system, the core nucleus of vital medicines like meropenem and imipenem.[2] Its utility stems from a unique combination of reactivity, stability, and the strategic function of its constituent parts, which allows for high-yield (often exceeding 80%) and high-purity (over 95%) production pathways.[2][3]

The Core Mechanism of Action: A Symphony of Coordinated Reactivity

The synthetic utility of this compound is centered on its function as a stabilized carbanion equivalent, delivered as a potent magnesium enolate nucleophile.[2] The mechanism is a sophisticated interplay between the malonate backbone, the magnesium cation, and the p-nitrobenzyl group.

Formation and Role of the Magnesium Enolate

The core of the reagent's reactivity is the magnesium enolate. The magnesium ion facilitates the deprotonation of the acidic α-carbon of the malonate, forming a stable enolate. This enolate is a powerful nucleophile, poised to attack electrophilic carbon centers.[2] Compared to more reactive lithium or sodium enolates, the magnesium enolate exhibits moderated reactivity, which can lead to greater selectivity in complex synthetic transformations.[2]

The Dual Function of the p-Nitrobenzyl Group

The p-nitrobenzyl (PNB) group is not a passive spectator; it plays two critical roles:

-

Enhancing Acidity: The strongly electron-withdrawing nitro group (-NO₂) at the para position significantly increases the acidity of the α-protons on the malonate backbone. This facilitates the formation of the magnesium enolate under milder conditions.[2]

-

Protecting Group: The PNB ester serves as a robust protecting group for the carboxylic acid. After the desired carbon-carbon bond has been formed, the PNB group can be selectively removed under specific conditions, typically through hydrogenolysis, to reveal the free carboxylic acid for subsequent transformations.[2]

The Lewis Acidity of the Magnesium Cation

The magnesium cation (Mg²⁺) acts as a crucial Lewis acid. During the reaction, it coordinates to the carbonyl oxygen of the electrophile (e.g., an acyl chloride). This coordination polarizes the carbonyl bond, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Furthermore, this coordination helps to organize the transition state, guiding the approach of the nucleophilic enolate.[2]

The Nucleophilic Acyl Substitution Pathway

The predominant mechanism through which this reagent operates is nucleophilic acyl substitution. The process can be broken down into three key steps:

-

Nucleophilic Attack: The magnesium enolate of the mono-p-nitrobenzyl malonate attacks the electrophilic carbonyl carbon of a substrate, such as an acyl chloride or acylimidazole.[2]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, resulting in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion), thereby completing the C-C bond formation.[2]

Diagram: General Mechanism of Acylation A visual representation of the nucleophilic acyl substitution mechanism.

Caption: General mechanism of C-C bond formation.

Applications in Pharmaceutical Synthesis

While broadly applicable in malonate chemistry, the reagent's primary use is in acylation reactions for constructing complex pharmaceutical intermediates.

Core Application: Carbapenem Antibiotic Synthesis

The acylation of β-lactam-derived acid chlorides with this compound is the cornerstone of many industrial carbapenem syntheses. This reaction efficiently forges a key carbon-carbon bond, establishing the intricate framework of the antibiotic's core structure.[2] The reliability and high yield of this transformation make it ideal for large-scale manufacturing where efficiency and purity are paramount.[2]

Other Potential Applications

The reagent is also a valuable building block for synthesizing other complex molecules, including anticonvulsant and anti-inflammatory agents, where controlled C-C bond formation via malonate chemistry is required.[1][4] Its ability to participate in Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds further broadens its synthetic potential, although acylation remains its most prominent application.[2]

Experimental Protocol: General Acylation of an Acyl Chloride This protocol is a representative workflow and should be adapted based on the specific substrate and scale.

-

Reagent Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) reaction vessel, suspend this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile).

-

Cooling: Cool the suspension to a reduced temperature (typically 0 °C to -20 °C) with stirring to ensure homogeneity and control the reaction exotherm.

-

Substrate Addition: Slowly add a solution of the acyl chloride (1.0-1.2 eq.) in the same anhydrous solvent to the cooled suspension via a syringe pump or dropping funnel over 30-60 minutes.

-

Reaction Monitoring: Maintain the reaction at the reduced temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add an organic solvent (e.g., Ethyl Acetate), and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acylated product.

-

Purification: Purify the crude product using column chromatography or recrystallization as required.

Diagram: Experimental Workflow for Acylation A step-by-step visual guide to the acylation protocol.

Caption: Standard laboratory workflow for acylation.

Synthesis and Preparation of the Reagent

The preparation of this compound is a multi-step process designed for high purity and yield.

Synthesis of the Monoester Precursor

Two primary routes are employed to generate the mono-p-nitrobenzyl malonate precursor:

-

Direct Esterification: This involves the reaction of malonic acid with p-nitrobenzyl alcohol, typically under acidic catalysis. The main challenge is controlling the reaction to favor the desired monoester over the diester byproduct.[2]

-

Meldrum's Acid Route: A more controlled and often higher-yielding method involves refluxing Meldrum's acid with p-nitrobenzyl alcohol. This pathway provides a convenient route to the desired monoester.[2]

Formation of the Magnesium Salt

The purified monoester is converted into its magnesium salt. This is typically achieved by reacting the monoester with a magnesium source, such as magnesium chloride, in an aqueous medium.[3] The product is then often recrystallized at an elevated temperature (e.g., 80-90 °C) to improve purity and crystal form, facilitating isolation.[3]

| Parameter | Condition | Yield/Purity | Reference |

| Monoester Synthesis | Direct esterification or Meldrum's acid route | Purity often >95% | [2][3] |

| Magnesium Salt Formation | Monoester + MgCl₂ in water | Yield often >80% | [3] |

| Recrystallization Temp. | 75–100 °C | Enhances purity and crystal size | [3] |

| Drying Temp. | ~110-125 °C | To yield final anhydrous product | [3] |

| Table 1: Summary of typical synthesis parameters for this compound. |

Physicochemical Properties and Handling

| Property | Description | Reference(s) |

| CAS Number | 83972-01-4 | [1][5][6][7][8] |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ | [6][7][9][] |

| Molecular Weight | ~500.65 g/mol | [6][] |

| Appearance | White to off-white crystalline powder | [1] |

| Commercial Purity | Typically 97-99% | [1] |

| Storage & Stability | Moderately stable; should be protected from moisture and light. Store at 4°C for long-term preservation. | [1][7] |

| Table 2: Key physicochemical properties. |

Conclusion

This compound stands as a testament to strategic reagent design in organic chemistry. Its mechanism of action, driven by the synergistic effects of the magnesium enolate, the electron-withdrawing p-nitrobenzyl group, and the Lewis acidic cation, provides a highly controlled and efficient method for nucleophilic acyl substitution. This has made it an irreplaceable intermediate in the pharmaceutical industry, particularly for the large-scale synthesis of life-saving carbapenem antibiotics. Understanding its core principles and practical application is essential for any scientist or researcher working at the forefront of complex molecule synthesis and drug development.

References

- Benchchem. (n.d.). This compound | 83972-01-4.

- Guidechem. (n.d.). CAS 83972-01-4 | this compound supply.

- Google Patents. (2014). CN103483202A - Preparation method of this compound.

- ChemicalBook. (n.d.). This compound | 83972-01-4.

- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ChemWhat. (n.d.). This compound CAS#: 83972-01-4.

- Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:83972-01-4.

- BOC Sciences. (n.d.). CAS 83972-01-4 this compound.

- United States Biological. (n.d.). This compound CAS 83972-01-4.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 83972-01-4.

- ResearchGate. (2024). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 83972-01-4 | Benchchem [benchchem.com]

- 3. CN103483202A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 83972-01-4 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

A Technical Guide to the Strategic Application of Magnesium Mono-p-Nitrobenzyl Malonate in Carbapenem Synthesis

This guide provides an in-depth technical analysis of the critical role of Magnesium mono-p-nitrobenzyl malonate in the synthesis of carbapenem antibiotics. Carbapenems represent a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, and their complex molecular architecture necessitates sophisticated synthetic strategies.[1][2] this compound has emerged as an indispensable reagent in the industrial-scale production of these vital medicines, particularly for the construction of the chiral 1β-methyl carbapenem bicyclic system.[1][3] This document will elucidate the mechanistic underpinnings of its utility, provide field-proven experimental protocols, and offer insights into the causality behind key experimental choices, thereby serving as a valuable resource for researchers, scientists, and professionals in drug development.

The Synthetic Challenge of Carbapenems and the Emergence of a Key Reagent

The synthesis of the carbapenem core, a 4:5 fused ring system, presents significant stereochemical challenges.[2][4] A crucial step in many synthetic routes is the introduction of a two-carbon unit at the C4 position of a precursor azetidinone, which will ultimately form part of the five-membered ring. This requires a robust and stereoselective carbon-carbon bond-forming reaction.

This compound serves as a highly effective C2-synthon for this purpose. Its utility stems from the unique combination of a nucleophilic malonate, a magnesium counterion that modulates reactivity, and a readily cleavable p-nitrobenzyl (PNB) protecting group.[1][5] The magnesium enolate of the mono-p-nitrobenzyl malonate attacks an electrophilic carbon, typically on a β-lactam precursor, in a nucleophilic acyl substitution reaction.[1]

Mechanistic Insights: The Role of Magnesium and the p-Nitrobenzyl Group

The efficacy of this compound is rooted in several key chemical principles:

-

Enolate Formation and Reactivity: The magnesium ion facilitates the formation of a magnesium enolate, which is a potent but relatively stable nucleophile.[1] Compared to more reactive lithium or sodium enolates, the magnesium enolate offers advantages in terms of selectivity and reduced side reactions.[1] The magnesium cation also acts as a Lewis acid, coordinating to the electrophile's carbonyl oxygen, which increases its electrophilicity and organizes the transition state for the nucleophilic attack.[1]

-

The Dual Function of the p-Nitrobenzyl (PNB) Group: The PNB group serves two critical functions. Firstly, the electron-withdrawing nature of the nitro group enhances the acidity of the α-protons of the malonate, facilitating the formation of the enolate.[1] Secondly, and crucially, the PNB ester acts as a protecting group for the carboxylic acid. This group is stable throughout the initial synthetic steps but can be selectively removed under mild conditions, typically via hydrogenolysis using a palladium on carbon (Pd/C) catalyst, in the final stages of the synthesis to unmask the carboxylic acid.[1][5][6]

Core Application: Acylation of 4-Acetoxy-2-azetidinone

A pivotal application of this compound is the acylation of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate in the synthesis of many carbapenem antibiotics.[7][8] This reaction introduces the C3 side chain of the carbapenem nucleus.

Objective: To synthesize the C-acylated azetidinone, a precursor to the carbapenem bicyclic system, via nucleophilic substitution using this compound.

Materials:

-

(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Addition: Cool the solution to a specified low temperature (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions. Slowly add a solution or suspension of this compound in anhydrous THF via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting azetidinone is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a pre-cooled quenching solution.

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C-acylated azetidinone.

Data Presentation

| Parameter | Value/Range | Reference |

| Purity of Mono-p-nitrobenzyl malonate intermediate | >95% | [3] |

| Yield of this compound | >80% | [3] |

| Overall yield for thiol coupling and hydrogenolysis in Ertapenem synthesis | 90% | [5] |

| Overall yield of Ertapenem sodium crystallization | 59-64% | [5] |

Visualizing the Synthetic Strategy

Caption: Core acylation reaction for carbapenem synthesis.

Caption: Synthetic workflow from starting materials to the final carbapenem.

Conclusion

This compound is a cornerstone reagent in the synthesis of carbapenem antibiotics. Its well-defined reactivity, coupled with the strategic use of the p-nitrobenzyl protecting group, allows for the efficient and stereocontrolled construction of the complex carbapenem core. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in the ongoing development of life-saving antibacterial agents.

References

-

Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed. (URL: [Link])

-

A Catalytic Asymmetric Route to Carbapenems - PMC - NIH. (URL: [Link])

-

Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchGate. (URL: [Link])

- WO2011048583A1 - Process for the preparation of carbapenem compounds - Google P

-

Preparation of crystalline p-nitrobenzyl 2-formyl carbapenems by oxidative cleavage. (URL: [Link])

-

Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC - NIH. (URL: [Link])

-

Synthesis and In Vitro Antibacterial Activity of New C-3-Modified Carbapenems. (URL: [Link])

-

Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar. (URL: [Link])

- CN103483202A - Preparation method of this compound - Google P

-

Formal synthesis of Thienamycin - PubMed. (URL: [Link])

-

An enantioselective formal synthesis of thienamycin - PMC - NIH. (URL: [Link])

-

Carbapenems: Past, Present, and Future - PMC - PubMed Central. (URL: [Link])

Sources

- 1. This compound | 83972-01-4 | Benchchem [benchchem.com]

- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103483202A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]

The Linchpin of Carbapenem Synthesis: A Technical Guide to Magnesium Mono-p-nitrobenzyl Malonate

An In-depth Exploration of its Discovery, History, and Pivotal Role in Antibiotic Development

Foreword: The Unseen Architect in Modern Antibiotics

In the intricate world of pharmaceutical synthesis, certain molecules, while not the final active ingredient, play a role so critical they become legends in their own right. Magnesium mono-p-nitrobenzyl malonate is one such unsung hero. To the researcher, scientist, and drug development professional, its name is synonymous with the advent of a powerful class of antibiotics: the carbapenems. This guide delves into the discovery and history of this essential reagent, providing a technical exploration of its synthesis and the chemical principles that make it indispensable. We will journey back to the dawn of carbapenem chemistry to understand not just how this molecule is used, but why it became the cornerstone of a revolutionary therapeutic class.

The Genesis of a Reagent: A Need Forged by Discovery

The story of this compound is inextricably linked to the discovery of thienamycin in 1976 by researchers at Merck.[1] Isolated from the fermentation broths of Streptomyces cattleya, thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, far surpassing the penicillins and cephalosporins of the era. However, this remarkable potency was coupled with significant chemical instability, rendering it unsuitable for direct clinical use.

This challenge spurred a global effort in synthetic organic chemistry to create stable, yet equally potent, analogues. The core structure of thienamycin, the carbapenem nucleus, became the target. Early synthetic endeavors of the late 1970s and early 1980s sought a reliable method to construct this complex bicyclic system. It was within this crucible of intense research that the utility of malonic acid half-esters, and specifically the magnesium salt of mono-p-nitrobenzyl malonate, came to the forefront.[1] This "magnesium reagent," as it came to be known, provided a solution to the critical step of acylating a β-lactam precursor, a pivotal C-C bond formation in the construction of the carbapenem core.

The Chemistry of a Workhorse: Synthesis and Properties

The efficacy of this compound lies in the clever chemical design of the molecule. It is, in essence, a highly controlled and reactive form of a malonic acid monoester. The synthesis is a two-stage process: the formation of the monoester followed by its conversion to the magnesium salt.

Stage 1: The Controlled Esterification of Malonic Acid

The initial challenge is the selective mono-esterification of malonic acid with p-nitrobenzyl alcohol. Direct esterification risks the formation of a significant amount of the undesired diester by-product. To circumvent this, several strategies have been developed.

One common laboratory and industrial approach involves the direct reaction of malonic acid and p-nitrobenzyl alcohol, often in the presence of an acid catalyst, with careful control of stoichiometry and reaction conditions to favor the monoester.[1]

A more elegant approach utilizes Meldrum's acid, which can be refluxed with p-nitrobenzyl alcohol to yield the desired mono-p-nitrobenzyl malonate with high selectivity.[1]

A patented method outlines a process with high purity and yield, suitable for industrial-scale production.[2]

Experimental Protocol: Synthesis of Mono-p-nitrobenzyl Malonate (Illustrative)

-

Reaction Setup: To a solution of malonic acid (1.0 eq) in a suitable solvent (e.g., toluene), p-nitrobenzyl alcohol (1.0 eq) is added.

-

Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is introduced.

-

Esterification: The mixture is heated to reflux, with continuous removal of water via a Dean-Stark apparatus to drive the reaction to completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve washing with an aqueous base to remove unreacted malonic acid, followed by crystallization. The purity of the resulting monoester is crucial for the subsequent step and can reach over 95%.[2]

Stage 2: Formation of the Magnesium Salt

The conversion of the monoester to its magnesium salt is a critical step that enhances its utility in the subsequent acylation reaction. The magnesium ion acts as a chelating agent, forming a more stable and less reactive enolate compared to its sodium or lithium counterparts, which allows for more controlled reactions.

Experimental Protocol: Preparation of this compound

-

Dissolution: The purified mono-p-nitrobenzyl malonate is dissolved in an aqueous medium.

-

Salt Formation: A stoichiometric amount of a magnesium salt, typically magnesium chloride, is added to the solution.[2]

-

Precipitation and Isolation: The this compound precipitates out of the solution. The solid is then collected by filtration, washed, and dried. Recrystallization can be performed to achieve high purity.[2]

A Chinese patent details a method where this process yields the final product with a purity of over 95% and a yield exceeding 80%.[2]

| Property | Value |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ |

| Molecular Weight | 500.65 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 83972-01-4 |

| Primary Application | Key intermediate in the synthesis of carbapenem antibiotics.[1] |

The Mechanism of Action: A Stabilized Nucleophile

The brilliance of using this compound in carbapenem synthesis lies in its role as a stabilized carbanion equivalent for the formation of a crucial carbon-carbon bond.

The magnesium ion facilitates the formation of a magnesium enolate, which is a potent nucleophile.[1] This enolate then attacks an activated β-lactam precursor, typically an acyl chloride or a mixed anhydride. The magnesium cation also functions as a Lewis acid, coordinating to the carbonyl oxygen of the electrophile, which increases its electrophilicity and orchestrates the transition state for the nucleophilic attack.[1] This controlled reactivity is paramount in the complex, multi-step synthesis of carbapenems.

The p-nitrobenzyl group serves as a protecting group for one of the carboxylic acid functionalities. This group is stable under the reaction conditions for the acylation but can be readily removed in a later step, typically by catalytic hydrogenation, to reveal the free carboxylic acid of the final carbapenem antibiotic.

Figure 1: The pivotal role of this compound in the synthesis of the carbapenem nucleus.

Conclusion: An Enduring Legacy in Medicinal Chemistry

The discovery and application of this compound represent a landmark achievement in medicinal chemistry. It is a testament to the ingenuity of process chemists who, faced with the challenge of synthesizing a life-saving but unstable natural product, developed a robust and elegant solution. The "magnesium reagent" is not merely a chemical intermediate; it is a key that unlocked the large-scale production of a generation of powerful antibiotics like imipenem and meropenem. Its history is a compelling case study in how the development of novel synthetic methodologies can directly translate to profound impacts on human health. For researchers and professionals in drug development, understanding the story of this compound offers valuable insights into the synergy between fundamental organic chemistry and the creation of life-saving medicines.

References

- BenchChem. This compound | 83972-01-4. Accessed January 4, 2026.

- Google Patents.

- Wikipedia. Thienamycin. Accessed January 4, 2026.

Sources

The Cornerstone of Carbapenem Synthesis: A Technical Guide to Magnesium Mono-p-Nitrobenzyl Malonate

Abstract

This technical guide provides an in-depth examination of magnesium mono-p-nitrobenzyl malonate, a critical pharmaceutical intermediate in the synthesis of carbapenem antibiotics. Often referred to simply as the "magnesium reagent," this compound's unique structural features and reactivity are indispensable for the efficient construction of the complex bicyclic core of antibiotics like meropenem and imipenem. This document, intended for researchers, chemists, and drug development professionals, will elucidate the synthesis, physicochemical properties, reaction mechanisms, and analytical considerations of this pivotal intermediate. We will explore the causality behind various synthetic strategies, offering field-proven insights into process optimization and quality control, thereby providing a comprehensive resource for its application in pharmaceutical manufacturing.

Introduction: The Strategic Importance of the "Magnesium Reagent"

The rise of antibiotic resistance necessitates robust and efficient synthetic pathways for producing last-resort antibiotics. Carbapenems, a class of β-lactam antibiotics, are renowned for their broad-spectrum activity, particularly against multi-drug resistant bacterial strains.[1] The synthesis of the carbapenem nucleus, specifically the chiral 1β-methyl carbapenem bicyclic system, presents a significant synthetic challenge. This compound has emerged as one of the most important monomers for forging this core structure, a role it has played since the pioneering development of synthetic routes in the late 1970s and early 1980s.[2]

Its strategic importance is twofold:

-

Activation of the Malonate Unit: The magnesium salt transforms the malonate into a reactive nucleophile, poised for crucial C-C bond formation.

-

The Protective Moiety: The p-nitrobenzyl (PNB) group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions later in the synthetic sequence.

This guide will deconstruct the chemistry of this intermediate, providing a foundational understanding for its effective utilization in complex pharmaceutical synthesis.

Physicochemical Properties and Structural Data

This compound is typically supplied as a white to off-white crystalline powder.[3] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Magnesium bis[mono[(4-nitrophenyl)methyl] propanedioate] | [4][5][6] |

| Synonyms | This compound, Magnesium reagent | [2][7] |

| CAS Number | 83972-01-4 | [2][6][8] |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ | [4][6] |

| Molecular Weight | 500.65 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically >95-99% (by HPLC) | [2][3][9] |

| Solubility | Intermediate alkali metal salts are highly soluble in water. | [2] |

Synthesis of the Intermediate: A Comparative Analysis of Routes

The industrial production of this compound is a two-stage process: first, the synthesis of the mono-p-nitrobenzyl malonate precursor, followed by its conversion to the magnesium salt. The choice of synthetic route for the precursor is critical, impacting yield, purity, and overall process economics.

Stage 1: Synthesis of Mono-p-nitrobenzyl Malonate Precursor

There are three primary methodologies for synthesizing the monoester precursor. The selection of a specific route is often a balance between reagent availability, desired purity, and scalability.

This is a straightforward approach involving the reaction of malonic acid with p-nitrobenzyl alcohol, typically catalyzed by an acid like p-toluenesulfonic acid in a solvent such as toluene.[2] The primary challenge is controlling the reaction to favor mono-esterification and minimize the formation of the di-p-nitrobenzyl malonate byproduct.[2]

-

Causality: Performing the initial reaction at a low temperature and then raising it to 60-80°C helps to control the reaction kinetics and facilitate a crystal form transformation, improving the isolation of the desired monoester.[7]

An alternative strategy begins with the di-ester, di-p-nitrobenzyl malonate, followed by a selective saponification (hydrolysis) of one of the two ester groups.[10]

-

Causality: This route requires precise control over stoichiometry (one equivalent of base) and reaction conditions to prevent over-hydrolysis, which would yield malonic acid and reduce the overall efficiency.[10] While effective, it adds a step compared to direct esterification.

A more elegant and high-yield approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). In this method, Meldrum's acid is refluxed with p-nitrobenzyl alcohol, leading to the formation of the monoester.[2][10]

-

Causality: Meldrum's acid is a cyclic malonic acid derivative that is highly reactive.[11] Its reaction with an alcohol proceeds readily to form the monoester, often with higher yields and fewer byproducts compared to direct esterification.[12] This pathway is particularly advantageous for creating various malonic acid monoesters.[2]

Figure 2: Role of the Magnesium Enolate in C-C Bond Formation.

The mechanism proceeds via nucleophilic acyl substitution. The crucial role of the magnesium cation is to act as a Lewis acid. [2]It coordinates to the carbonyl oxygen of the electrophilic acyl chloride. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to attack by the magnesium enolate. This Lewis acid assistance also helps to organize the transition state, facilitating efficient and selective C-C bond formation. [2]

Experimental Protocols

The following protocols are representative methodologies based on patented and published procedures. Researchers should adapt these protocols based on laboratory-specific conditions and safety guidelines.

Protocol 1: Synthesis of Mono-p-nitrobenzyl Malonate (Direct Esterification)

-

To a reaction vessel equipped with a stirrer and condenser, add malonic acid (1.2 molar equivalents) and p-nitrobenzyl alcohol (1.0 molar equivalent) to toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to 100°C and reflux for approximately 2.5-3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

Filter the crude product and wash with cold toluene to remove unreacted starting materials.

-

Raise the temperature of the isolated product to 60-80°C to induce crystal transformation, which can improve purity. [7]7. Dry the purified mono-p-nitrobenzyl malonate under vacuum.

Protocol 2: Preparation of this compound (Aqueous Route)

-

In a reaction vessel, dissolve the purified mono-p-nitrobenzyl malonate (from Protocol 1) in water. An intermediate salt (e.g., sodium or ammonium salt) can be formed first to enhance solubility.

-

Add a solution of magnesium chloride (MgCl₂) in water. The molar ratio of monoester to MgCl₂ should be optimized, for example, 0.9:1. [7]3. Heat the resulting mixture to 100°C with stirring to facilitate the reaction and induce recrystallization. [7]4. Cool the mixture to allow for complete crystallization of the magnesium salt.

-

Isolate the product by high-speed centrifugation (e.g., 25,000 rpm). [7]6. The resulting solid can be further refined using ethanol as a water-carrying agent. [7]7. Dry the final product under vacuum at approximately 110-115°C to yield this compound as a fine powder. [7]

Analytical Quality Control

Ensuring the purity and quality of this compound is critical for its successful use in multi-step pharmaceutical synthesis. High purity (typically >95%, often exceeding 98%) is required to prevent the introduction of impurities that could complicate subsequent steps and the final API purification. [2][7]

-

High-Performance Liquid Chromatography (HPLC): This is the primary analytical technique for assessing the purity of both the monoester precursor and the final magnesium salt. [9]A reversed-phase HPLC method with UV detection is typically employed to quantify the main component and any related substances, such as unreacted malonic acid, p-nitrobenzyl alcohol, or the di-ester byproduct.

-

Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy is used for identity confirmation by verifying the presence of key functional groups (e.g., carboxylate, ester carbonyl, nitro group). Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation.

-

Solubility/Appearance Test: A simple visual test for the "dissolution clarity" of the product in a relevant solvent can serve as a rapid quality check, as good solubility is often correlated with high purity. [7]

Conclusion

This compound is more than a mere intermediate; it is a key enabling reagent in the synthesis of life-saving carbapenem antibiotics. Its preparation via cost-effective and high-yield aqueous routes highlights elegant process chemistry. The dual functionality of the molecule—a reactive magnesium enolate for strategic bond formation and a stable protecting group—demonstrates the sophisticated molecular design required in modern pharmaceutical manufacturing. A thorough understanding of its synthesis, properties, and the mechanistic role of the magnesium ion, as detailed in this guide, is essential for any scientist or researcher working in the field of antibiotic development and complex organic synthesis.